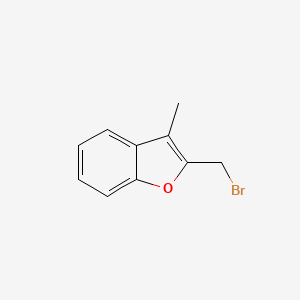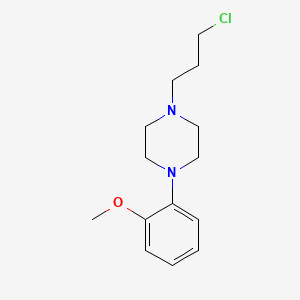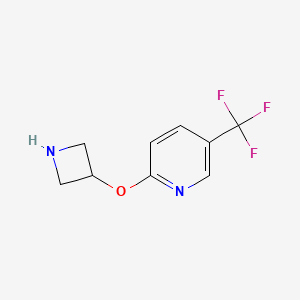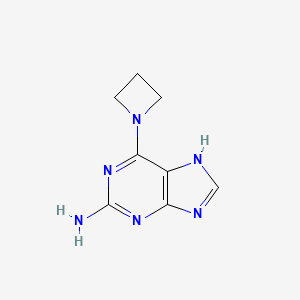![molecular formula C7H6N4O3 B8779686 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid CAS No. 85871-89-2](/img/structure/B8779686.png)
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and an acetic acid moiety at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 3,5-diamino-1,2,4-triazole with appropriately substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often at room temperature, and may involve the use of catalysts such as iron (III) chloride .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of readily available starting materials suggest that this method could be adapted for industrial-scale production.
化学反応の分析
Types of Reactions
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The triazole ring can undergo reduction to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products
Oxidation: Formation of 7-keto-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid.
Reduction: Formation of dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid.
Substitution: Formation of amide or ester derivatives.
科学的研究の応用
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an inhibitor of various enzymes, including dihydroorotate dehydrogenase, which is a target for antimalarial drugs.
Biological Research: It has shown activity in binding to HIV TAR RNA, suggesting potential antiviral applications.
Pharmaceutical Research: The compound is used as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes, which have potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for studying the space charge layer in silver bromide microcrystals.
作用機序
The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, the compound binds to the enzyme’s active site, preventing the conversion of dihydroorotate to orotate, which is a crucial step in pyrimidine biosynthesis . This inhibition disrupts the proliferation of rapidly dividing cells, such as those found in malaria parasites.
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold but differs in the substitution pattern, with a methyl group at the 5th position instead of an acetic acid moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different biological activities.
Uniqueness
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid is unique due to its combination of a hydroxy group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and bind to RNA targets sets it apart from other triazolopyrimidine derivatives.
特性
CAS番号 |
85871-89-2 |
|---|---|
分子式 |
C7H6N4O3 |
分子量 |
194.15 g/mol |
IUPAC名 |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C7H6N4O3/c12-5-1-4(2-6(13)14)10-7-8-3-9-11(5)7/h1,3H,2H2,(H,13,14)(H,8,9,10) |
InChIキー |
WSOIHXUDLQDURX-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2N=CNN2C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Fluoroimidazo[1,2-a]pyridine-2-carbonyl Chloride](/img/structure/B8779648.png)







